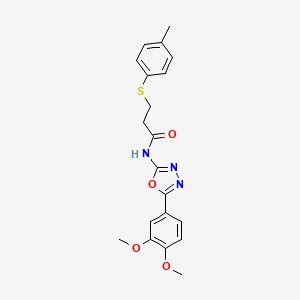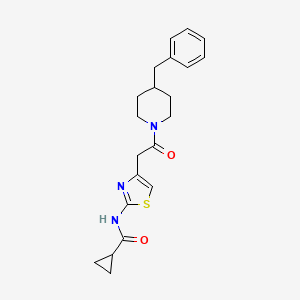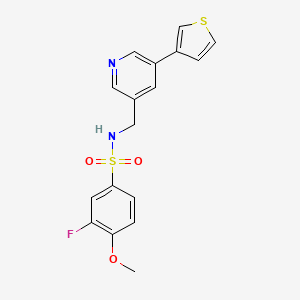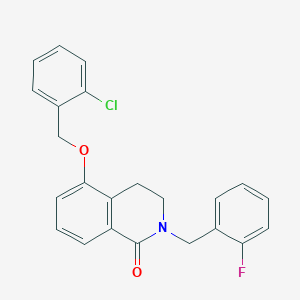
N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide" is a heterocyclic molecule that is likely to possess a range of biological activities due to the presence of the oxadiazole ring and substituted phenyl groups. Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole moiety, have been extensively studied for their potential therapeutic applications, including enzyme inhibition and other pharmacological activities .
Synthesis Analysis
The synthesis of related oxadiazole compounds typically involves a multi-step process starting from an appropriate acid, which is transformed into an ester, then a hydrazide, and finally cyclized to form the oxadiazole ring. For instance, in the synthesis of indole-based oxadiazole scaffolds, a nucleophilic substitution reaction is performed to introduce various electrophiles to the oxadiazole core . Although the specific synthesis route for the compound is not detailed in the provided papers, it is likely to follow a similar synthetic strategy involving the formation of an oxadiazole ring followed by subsequent functionalization.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The substitution patterns on the oxadiazole ring and the phenyl groups can significantly influence the molecular conformation and, consequently, the biological activity of these compounds. Crystallographic studies, such as X-ray diffraction, are often employed to determine the precise three-dimensional structure of such molecules . The presence of substituents like methoxy groups and thiophene may affect the overall molecular geometry and the potential for intermolecular interactions.
Chemical Reactions Analysis
Oxadiazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the oxadiazole ring. The electrophilic nature of the ring can lead to nucleophilic substitution reactions, which are a common method for introducing different substituents into the molecule. These reactions are crucial for the diversification of the oxadiazole core and the generation of compounds with varied biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the core structure. The introduction of methoxy and thioether groups can affect the lipophilicity and hydrogen bonding capacity of the molecule, which in turn can influence its pharmacokinetic properties and interaction with biological targets. Spectroscopic methods like IR, NMR, and mass spectrometry are typically used to elucidate the structural features and confirm the identity of synthesized compounds .
Applications De Recherche Scientifique
Antitumor Activity
- A study focused on the synthesis and evaluation of a series of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating broad-spectrum antitumor activity. Some compounds showed selective activities toward specific cancer cell lines, indicating the potential for targeted cancer therapy applications (Al-Suwaidan et al., 2016).
Herbicidal Activity
- Research on the herbicidal activity of N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide 3 revealed effective weed control, suggesting potential use in agricultural applications (Liu et al., 2008).
Antimicrobial and Anti-Proliferative Activities
- The synthesis of 1,3,4-oxadiazole N-Mannich bases was investigated for their in vitro inhibitory activity against pathogenic bacteria and fungi. Some derivatives displayed broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines, indicating potential for the development of new antimicrobial and anticancer agents (Al-Wahaibi et al., 2021).
Antidepressant Potential
- A small series of compounds including N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine were synthesized and tested as potential antidepressants with reduced side effects, indicating the significance of structural analogs in developing new psychiatric medications (Bailey et al., 1985).
Propriétés
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-13-4-7-15(8-5-13)28-11-10-18(24)21-20-23-22-19(27-20)14-6-9-16(25-2)17(12-14)26-3/h4-9,12H,10-11H2,1-3H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOQWJUUCZGVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(pyrrolidin-1-ylsulfonyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B3008927.png)
![3-benzyl-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3008928.png)
![5-bromo-2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B3008932.png)

![2-(4-Methoxy-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B3008937.png)
![(1R,5S)-Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-piperidine];hydrochloride](/img/structure/B3008939.png)

![5-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B3008942.png)
![Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B3008943.png)




![N-cyclohexyl-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B3008949.png)